1,3-dimethyl-7-(2-phenylethyl)-8-propoxy-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-dimethyl-7-(2-phenylethyl)-8-propoxy-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C20H25N5O2. This compound belongs to the purine family, which is known for its significant biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(2-phenylethyl)-8-propoxy-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, acylation, and other functional group transformations under controlled conditions. Common reagents used in these reactions include alkyl halides, acids, and bases, with solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(2-phenylethyl)-8-propoxy-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-dimethyl-7-(2-phenylethyl)-8-propoxy-3,7-dihydro-1H-purine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(2-phenylethyl)-8-propoxy-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-7-(2-phenylethyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
- 1,3-dimethyl-7-(2-phenylethyl)-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- 1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
1,3-dimethyl-7-(2-phenylethyl)-8-propoxy-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural features, such as the propoxy group at the 8-position
Properties
CAS No. |
476480-29-2 |
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Molecular Formula |
C18H22N4O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,3-dimethyl-7-(2-phenylethyl)-8-propoxypurine-2,6-dione |
InChI |
InChI=1S/C18H22N4O3/c1-4-12-25-17-19-15-14(16(23)21(3)18(24)20(15)2)22(17)11-10-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3 |
InChI Key |
KXXFCRSCKMDVCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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